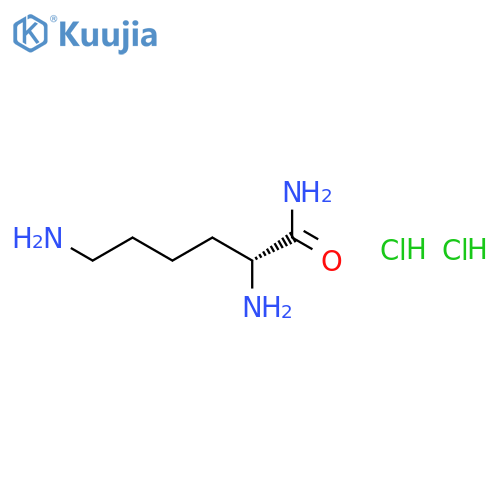Cas no 205598-51-2 (H-D-Lys-NH2 Dihydrochloride)

H-D-Lys-NH2 Dihydrochloride structure
商品名:H-D-Lys-NH2 Dihydrochloride
H-D-Lys-NH2 Dihydrochloride 化学的及び物理的性質
名前と識別子
-
- Hexanamide,2,6-diamino-, hydrochloride (1:2), (2R)-
- D-LYSINE AMIDE DIHYDROCHLORIDE,
- D-LYSINE-NH2 2 HCL
- H-D-Lys-NH?·2HCl
- H-D-Lys-NH₂ · 2 HCl
- H-D-Lys-NH2
- H-D-LYS-NH2 2 HCL
- J-013422
- 205598-51-2
- D-Lysinamide dihydrochloride
- D-Lysine amide dihydrochloride
- MFCD01318757
- H-Lys-NH2.2HCl
- (R)-2,6-Diaminohexanamide dihydrochloride
- H-D-Lys-NH 2 HCl
- SCHEMBL14831148
- Hexanamide,2,6-diamino-,hydrochloride(1:2),(2R)-
- (R)-2,6-Diaminohexanamidedihydrochloride
- (2R)-2,6-Diaminohexanamide;dihydrochloride
- H-D-Lys-NH2 Dihydrochloride
-
- インチ: InChI=1S/C6H15N3O.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H2,9,10);2*1H/t5-;;/m1../s1
- InChIKey: AIYVJLPYZQDCKV-ZJIMSODOSA-N
- ほほえんだ: NCCCC[C@@H](N)C(N)=O.Cl.Cl
計算された属性
- せいみつぶんしりょう: 217.07500
- どういたいしつりょう: 217.0748676g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 105
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.1Ų
じっけんとくせい
- PSA: 95.13000
- LogP: 2.63290
H-D-Lys-NH2 Dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB476386-5 g |
H-D-Lys-NH2 2 HCl; . |
205598-51-2 | 5g |
€922.50 | 2022-06-09 | ||
| TRC | L503215-50mg |
H-D-Lys-NH2 Dihydrochloride |
205598-51-2 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | L503215-100mg |
H-D-Lys-NH2 Dihydrochloride |
205598-51-2 | 100mg |
$ 135.00 | 2022-06-04 | ||
| Chemenu | CM312720-1g |
(R)-2,6-Diaminohexanamide dihydrochloride |
205598-51-2 | 95% | 1g |
$439 | 2023-02-02 | |
| abcr | AB476386-1 g |
H-D-Lys-NH2 2 HCl; . |
205598-51-2 | 1g |
€262.50 | 2022-06-09 | ||
| TRC | L503215-10mg |
H-D-Lys-NH2 Dihydrochloride |
205598-51-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
| Ambeed | A734468-1g |
(R)-2,6-Diaminohexanamide dihydrochloride |
205598-51-2 | 95+% | 1g |
$211.0 | 2024-04-22 |
H-D-Lys-NH2 Dihydrochloride 関連文献
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
205598-51-2 (H-D-Lys-NH2 Dihydrochloride) 関連製品
- 53726-14-0(2-Aminobutyramide)
- 7324-11-0(L-2-Aminobutanamide)
- 143164-46-9((2s)-2-aminobutyramide)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 61549-49-3(9-Decenenitrile)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:205598-51-2)H-D-Lys-NH2 Dihydrochloride

清らかである:99%
はかる:1g
価格 ($):190.0